- Biosynthesis of a Fluorescent Protein with Extreme Pseudo-Stokes Shift by Introducing a Genetically Encoded Non-Natural Amino Acid outside the Fluorophore, Journal of the American Chemical Society, 2011, 133(11), 3708-3711

Cas no 905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid)

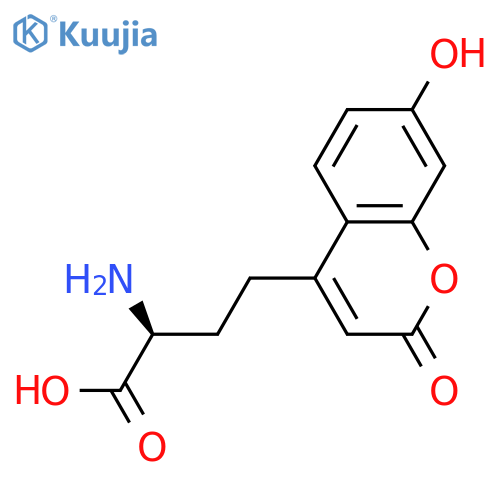

905442-42-4 structure

Nombre del producto:(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

Número CAS:905442-42-4

MF:C13H13NO5

Megavatios:263.246023893356

MDL:MFCD22377747

CID:1003365

PubChem ID:57523941

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Propiedades químicas y físicas

Nombre e identificación

-

- (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

- (2R)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid

- H-4-(7-Hydroxy-4-coumarinyl)-Abu-OH

- L-(7-hydroxycoumarin-4-yl) ethylglycine

- H-(7-HydroxycouMarin-4-yl)-ethyl-Gly-OH, H-(UMbellifer-4-yl)-ethyl-Gly-OH

- (αS)-α-Amino-7-hydroxy-2-oxo-2H-1-benzopyran-4-butanoic acid (ACI)

- (2S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid

- (2S)-2-Amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid

- AKOS025403930

- (2S)-2-amino-4-(7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)butanoic acid

- MFCD22377747

- SCHEMBL12273738

- 905442-42-4

- (2s)-2-amino-4-(7-hydroxycoumarin-4-yl)butanoic acid

- l-(7-hydroxycoumarin-4-yl)ethylglycine

- H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH

- CS-0021379

- DB-224107

- (S)-2-AMINO-4-(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)BUTANOICACID

- AS-41471

-

- MDL: MFCD22377747

- Renchi: 1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1

- Clave inchi: QEQAKQQRJFWPOR-JTQLQIEISA-N

- Sonrisas: C(C1=CC(=O)OC2C=C(C=CC1=2)O)C[C@H](N)C(=O)O

Atributos calculados

- Calidad precisa: 263.07937252g/mol

- Masa isotópica única: 263.07937252g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 19

- Cuenta de enlace giratorio: 4

- Complejidad: 406

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 110Ų

- Xlogp3: -1.4

Propiedades experimentales

- Punto de fusión: 276-281 °C

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D160218-1g |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |

905442-42-4 | >95% | 1g |

$1320 | 2024-07-20 | |

| abcr | AB476505-100 mg |

H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |

905442-42-4 | 98% | 100mg |

€176.40 | 2023-04-21 | |

| Apollo Scientific | OR470836-1g |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 1g |

£1680.00 | 2023-08-31 | ||

| TRC | A579363-100mg |

(S)-2-Amino-4-(7-Hydroxy-2-Oxo-2h-Chromen-4-Yl)Butanoic Acid |

905442-42-4 | 100mg |

$ 275.00 | 2022-06-08 | ||

| Chemenu | CM162648-250mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 95% | 250mg |

$*** | 2023-03-30 | |

| Aaron | AR00IGVS-100mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |

905442-42-4 | 95% | 100mg |

$154.00 | 2023-12-13 | |

| abcr | AB476505-1g |

H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |

905442-42-4 | 98% | 1g |

€887.90 | 2025-02-14 | |

| Aaron | AR00IGVS-250mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |

905442-42-4 | 95% | 250mg |

$252.00 | 2023-12-13 | |

| 1PlusChem | 1P00IGNG-250mg |

(S)-2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 95% | 250mg |

$550.00 | 2025-03-15 | |

| Ambeed | A245279-50mg |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |

905442-42-4 | 95% | 50mg |

$134.0 | 2024-05-30 |

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid ; 30 min, 0 °C; 3.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid ; cooled

1.2 20 min, cooled; 4 h, rt

1.2 20 min, cooled; 4 h, rt

Referencia

- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesis, Bioorganic & Medicinal Chemistry, 2013, 21(2), 553-559

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid ; 0 °C; 5 min, 0 °C; 0 °C → 25 °C; 15 h, 25 °C

Referencia

- Site-Specific Analysis of Protein Hydration Based on Unnatural Amino Acid Fluorescence, Journal of the American Chemical Society, 2015, 137(15), 4988-4992

Métodos de producción 4

Condiciones de reacción

1.1 Solvents: Methanesulfonic acid ; 30 min, 0 - 5 °C; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C

Referencia

- Structural Insights into How Protein Environments Tune the Spectroscopic Properties of a Noncanonical Amino Acid Fluorophore, Biochemistry, 2020, 59(37), 3401-3410

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; overnight, -78 °C → rt

1.2 Reagents: Water ; 2 h, rt

1.2 Reagents: Water ; 2 h, rt

Referencia

- Palladium-mediated approach to coumarin-functionalized amino acids, Organic Letters, 2017, 19(11), 2797-2800

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid ; 1 h, rt

Referencia

- A Genetically Encoded Fluorescent Amino Acid, Journal of the American Chemical Society, 2006, 128(27), 8738-8739

Métodos de producción 7

Condiciones de reacción

Referencia

- Subcellular Protein Localization by Using a Genetically Encoded Fluorescent Amino Acid, ChemBioChem, 2011, 12(12), 1818-1821

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Raw materials

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Preparation Products

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Literatura relevante

-

1. Book reviews

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid) Productos relacionados

- 926906-41-4(tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate)

- 2246498-35-9(Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate)

- 896290-05-4(N-1-(3-fluorophenyl)-5-oxopyrrolidin-3-ylnaphthalene-1-carboxamide)

- 898452-48-7(N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-2-(4-sulfamoylphenyl)ethylethanediamide)

- 922058-25-1(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 32551-34-1(4-Methyl-1,2,5-oxadiazole-3-carbohydrazide)

- 172739-03-6(cis-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole)

- 2171236-78-3(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-fluorobenzoic acid)

- 2171938-34-2(4-(chloromethyl)-1-(cyclopropylmethyl)-5-ethyl-1H-1,2,3-triazole)

- 1171765-52-8(1-(4-benzylpiperidin-1-yl)-3-6-(4-methoxyphenyl)imidazo2,1-b1,3thiazol-3-ylpropan-1-one)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:905442-42-4)(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

Pureza:99%/99%/99%

Cantidad:100mg/250mg/1g

Precio ($):204.0/346.0/934.0